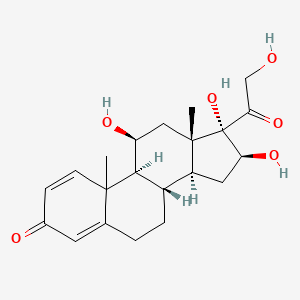
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves several steps. One method includes the hydrolysis of 16beta-methyl-9,11beta-epoxy-1,4-diene-pregna-17alpha,21-dihydroxy-3,20-dione-21-acetate in methanol with sodium hydroxide at 0°C . Another method involves the use of sodium sulfite and sodium hydroxide in water, followed by the addition of methanol and glacial acetic acid to adjust the pH .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, methanol, and glacial acetic acid . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include various hydroxylated and epoxidized derivatives of the original compound .
科学的研究の応用
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione has several scientific research applications:
作用機序
The mechanism of action of 11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of anti-inflammatory proteins and inhibits the expression of pro-inflammatory proteins . This results in a reduction of inflammation and immune response.
類似化合物との比較
Similar Compounds
16alpha-Hydroxyprednisolone: Another hydroxylated steroid with similar anti-inflammatory properties.
9beta,11beta-Epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione: A metabolite of Mometasone Furoate, used as an anti-inflammatory agent.
1,4-Pregnadien-9alpha-fluoro-16beta-methyl-11beta,17,21-triol-3,20-dione 17,21-dipropionate: A fluorinated steroid with potent anti-inflammatory effects.
Uniqueness
11beta,16beta,17alphalpha,21-Tetrahydroxypregna-1,4-diene-3,20-dione is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological profile and anti-inflammatory properties .
特性
分子式 |
C21H28O6 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
(8S,9S,11S,13S,14S,16S,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15-,16-,18+,19?,20-,21-/m0/s1 |
InChIキー |
SEKYBDYVXDAYPY-URTHSTFLSA-N |
異性体SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
正規SMILES |
CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


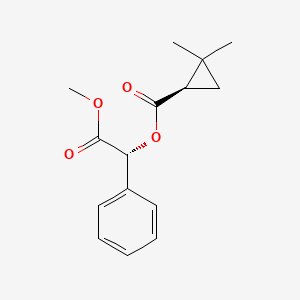
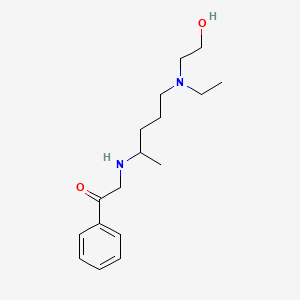

![2-Hydroxyamino-3,4-dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B13850478.png)

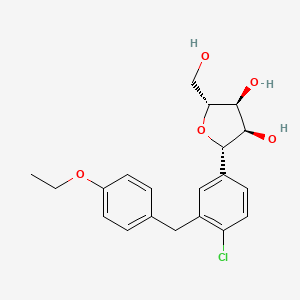
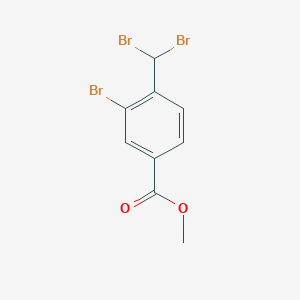
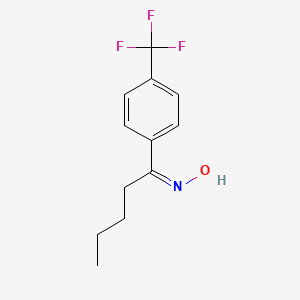
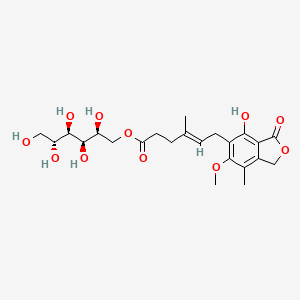
![3-Ethoxy-3-[4-(2-methyl-benzyloxy)-phenyl]-propionic acid](/img/structure/B13850531.png)
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
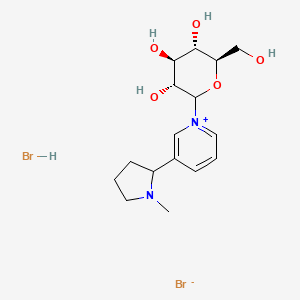

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
